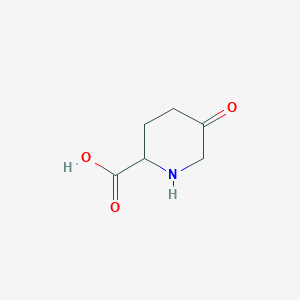

5-Oxopiperidine-2-carboxylic acid

Descripción

BenchChem offers high-quality 5-Oxopiperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxopiperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-oxopiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-1-2-5(6(9)10)7-3-4/h5,7H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHXRACVAHDTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586278 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

789448-80-2 | |

| Record name | 5-Oxopiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 5-Oxopiperidine-2-carboxylic Acid

Introduction: The Significance of a Chiral Lactam

5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a chiral cyclic β-amino acid derivative. Its rigid piperidine ring, which incorporates both a lactam and a carboxylic acid functionality, makes it a highly valuable scaffold in medicinal chemistry and drug development. The constrained conformation of this molecule allows for the precise spatial orientation of substituents, making it an ideal building block for designing potent and selective enzyme inhibitors, peptide mimics, and complex pharmaceutical intermediates.[1] Understanding the nuances of its synthesis is critical for researchers aiming to leverage its structural advantages.

This guide provides a comprehensive overview of the core synthetic pathways to 5-oxopiperidine-2-carboxylic acid, focusing on the chemical logic, mechanistic underpinnings, and practical considerations for each approach. We will explore methodologies starting from common chiral pool precursors like L-glutamic acid and L-lysine, offering both classic chemical transformations and modern chemoenzymatic strategies.

Pathway 1: Rhodium-Catalyzed N-H Insertion from L-Glutamic Acid

This pathway is a prominent example of leveraging the chiral pool to construct the target molecule with high stereochemical control. The strategy involves a key intramolecular cyclization of a diazoketone derived from L-glutamic acid. The choice of L-glutamic acid as a starting material is strategic, as it already contains the required carbon backbone and the C-2 stereocenter.

Mechanistic Rationale and Workflow

The core of this synthesis is a rhodium(II)-catalyzed N-H insertion reaction.[2] The process begins with an orthogonally protected L-glutamic acid derivative, where the amine and the α-carboxylic acid are masked to prevent unwanted side reactions. The γ-carboxylic acid is activated and converted into a diazoketone. Upon exposure to a rhodium(II) catalyst, such as rhodium(II) acetate, the diazoketone expels nitrogen gas to form a highly reactive rhodium carbene intermediate. This intermediate is perfectly positioned for an intramolecular insertion into the N-H bond of the deprotected amine, forging the six-membered lactam ring in a single, efficient step.

The choice of protecting groups is critical for the success of this pathway. The amine is typically protected with a group that can be removed without affecting the ester protecting the α-carboxyl group, and vice-versa. A common pairing is a benzyloxycarbonyl (Cbz) group for the amine and a tert-butyl (tBu) ester for the acid, which can be selectively removed under different conditions (hydrogenolysis for Cbz, acidolysis for tBu).

Visualizing the Pathway

Sources

Enantioselective Synthesis of 5-Oxopiperidine-2-carboxylic Acid: An In-depth Technical Guide

Introduction: The Significance of Chiral 5-Oxopiperidine-2-carboxylic Acid

The 5-oxopiperidine-2-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigidified cyclic framework, incorporating both a lactam and a chiral α-amino acid moiety, serves as a valuable building block for a diverse array of biologically active molecules. The stereochemistry at the C2 position is often crucial for target engagement and pharmacological activity, making the development of robust enantioselective synthetic strategies a critical endeavor for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of field-proven methodologies for the asymmetric synthesis of this important chiral intermediate, with a focus on the underlying principles, detailed experimental protocols, and comparative analysis of different approaches.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure 5-oxopiperidine-2-carboxylic acid can be broadly categorized into three main strategies, each with its own set of advantages and considerations:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products, such as amino acids, to construct the target molecule. This approach offers a direct and often cost-effective route to the desired enantiomer.

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity in the formation of the piperidine ring or in the stereoselective transformation of a prochiral precursor. This strategy allows for the generation of both enantiomers and is highly amenable to scale-up.

-

Biocatalytic Resolution: Utilizing enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. This method often provides excellent enantioselectivity under mild reaction conditions.

This guide will delve into specific, validated protocols within each of these strategic domains.

Part 1: Chiral Pool Synthesis from L-Glutamic Acid

The use of L-glutamic acid as a starting material represents one of the most direct and widely employed methods for the synthesis of (S)-5-oxopiperidine-2-carboxylic acid. The inherent chirality of L-glutamic acid at the α-carbon is directly translated to the C2 position of the target molecule. A robust and efficient method involves the formation of a diazoketone from a protected glutamic acid derivative, followed by a rhodium-catalyzed intramolecular N-H insertion reaction to construct the piperidine ring.[1]

Causality Behind Experimental Choices

The selection of protecting groups for the amine and the γ-carboxylic acid of glutamic acid is critical for the success of this synthetic sequence. The Boc (tert-butyloxycarbonyl) group is an ideal choice for protecting the amine as it is stable to the conditions of diazoketone formation and can be readily removed under acidic conditions without affecting the final product. The conversion of the γ-carboxylic acid to an ester prevents unwanted side reactions during the activation of the α-carboxylic acid for diazomethane coupling. The use of rhodium(II) acetate as a catalyst for the N-H insertion is well-established for its high efficiency in promoting carbene insertion reactions under mild conditions.[1]

Experimental Workflow: From L-Glutamic Acid to (S)-5-Oxopiperidine-2-carboxylic Acid

Caption: Chiral pool synthesis of (S)-5-Oxopiperidine-2-carboxylic acid.

Detailed Experimental Protocol: Rhodium-Catalyzed Cyclization

Step 1: Synthesis of N-Boc-L-glutamic acid γ-methyl ester

-

To a solution of L-glutamic acid (14.7 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL), add triethylamine (27.9 mL, 200 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)2O) (24.0 g, 110 mmol) and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude N-Boc-L-glutamic acid in methanol (200 mL) and cool to 0 °C.

-

Add thionyl chloride (8.0 mL, 110 mmol) dropwise and stir the mixture at room temperature for 24 hours.

-

Concentrate the solvent under reduced pressure to afford N-Boc-L-glutamic acid γ-methyl ester as a white solid.

Step 2: Formation of the Diazoketone

-

Dissolve N-Boc-L-glutamic acid γ-methyl ester (13.1 g, 50 mmol) in anhydrous THF (100 mL) and cool to -15 °C.

-

Add triethylamine (7.0 mL, 50 mmol) followed by the dropwise addition of ethyl chloroformate (4.8 mL, 50 mmol).

-

Stir the mixture at -15 °C for 30 minutes.

-

In a separate flask, prepare a solution of diazomethane in diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

-

Add the ethereal solution of diazomethane to the reaction mixture at 0 °C until a persistent yellow color is observed.

-

Stir the reaction for an additional 1 hour at 0 °C.

-

Quench the excess diazomethane by the careful addition of acetic acid.

-

Wash the mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone.

Step 3: Rhodium-Catalyzed N-H Insertion

-

Dissolve the crude diazoketone in benzene (200 mL). (Caution: Benzene is a carcinogen. Use appropriate personal protective equipment and a well-ventilated fume hood.)

-

Add rhodium(II) acetate dimer ([Rh(OAc)2]2) (110 mg, 0.25 mmol) to the solution.

-

Reflux the mixture for 2 hours, during which the evolution of nitrogen gas will be observed.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-Boc-(S)-5-oxopiperidine-2-carboxylic acid methyl ester.

Step 4: Deprotection

-

Dissolve the protected piperidine derivative in a mixture of THF (50 mL) and water (25 mL).

-

Add lithium hydroxide monohydrate (2.1 g, 50 mmol) and stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-5-oxopiperidine-2-carboxylic acid.

| Step | Product | Yield | Purity (e.g., ee) |

| 1 | N-Boc-L-glutamic acid γ-methyl ester | >95% | >99% ee |

| 2 | Diazoketone | (used crude) | - |

| 3 | N-Boc-(S)-5-oxopiperidine-2-carboxylic acid methyl ester | 52% (over 2 steps) | >99% ee |

| 4 | (S)-5-Oxopiperidine-2-carboxylic acid | >90% | >99% ee |

Part 2: Catalytic Asymmetric Synthesis

Catalytic asymmetric methods provide a powerful alternative to chiral pool approaches, offering the flexibility to synthesize both enantiomers of the target molecule. A particularly promising strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as a pyridinone derivative.

Strategy: Asymmetric Hydrogenation of a 5-Hydroxypicolinate Precursor followed by Oxidation

This approach involves the iridium-catalyzed asymmetric hydrogenation of a 5-hydroxypicolinate pyridinium salt to stereoselectively introduce the C2 and C5 chiral centers, followed by oxidation of the secondary alcohol at C5 to the desired ketone.

Causality Behind Experimental Choices

The use of an iridium catalyst with a chiral ligand is crucial for achieving high enantioselectivity and diastereoselectivity in the hydrogenation of the pyridinium salt. The choice of the N-protecting group on the pyridinium salt can influence the reactivity and stereochemical outcome. Subsequent oxidation of the 5-hydroxy group requires a mild and selective oxidant to avoid over-oxidation or side reactions. Swern oxidation or Dess-Martin periodinane are often effective for this transformation.

Experimental Workflow: Hydrogenation-Oxidation Sequence

Caption: Asymmetric hydrogenation and oxidation route.

Detailed Experimental Protocol: Oxidation of 5-Hydroxypiperidine Precursor

Step 1 & 2: Synthesis and Asymmetric Hydrogenation of the Pyridinium Salt

Detailed protocols for the preparation of the pyridinium salt and its asymmetric hydrogenation can be found in the specialized literature on iridium-catalyzed reductions.

Step 3: Swern Oxidation of (2S,5S)-Ethyl 1-benzyl-5-hydroxypiperidine-2-carboxylate

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of (2S,5S)-ethyl 1-benzyl-5-hydroxypiperidine-2-carboxylate (1.0 eq) in DCM dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-ethyl 1-benzyl-5-oxopiperidine-2-carboxylate.

Step 4: Deprotection

-

Dissolve the N-benzyl-5-oxopiperidine derivative in ethanol.

-

Add Pearlman's catalyst (Pd(OH)2/C) and subject the mixture to hydrogenation (H2 balloon or Parr apparatus) until the starting material is consumed.

-

Filter the reaction mixture through Celite and concentrate the filtrate.

-

Dissolve the resulting ethyl (S)-5-oxopiperidine-2-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide and stir until saponification is complete.

-

Acidify with 1 M HCl and extract with ethyl acetate to obtain (S)-5-oxopiperidine-2-carboxylic acid.

| Step | Key Transformation | Typical Yield | Typical ee/dr |

| 2 | Asymmetric Hydrogenation | >90% | >95% ee, >20:1 dr |

| 3 | Swern Oxidation | >85% | - |

| 4 | Deprotection | >90% | - |

Part 3: Biocatalytic Resolution

Biocatalysis offers a highly selective and environmentally benign approach to obtaining enantiopure compounds. The kinetic resolution of a racemic ester of 5-oxopiperidine-2-carboxylic acid using a lipase is a viable strategy.

Strategy: Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

In this method, a racemic mixture of an ester of 5-oxopiperidine-2-carboxylic acid is subjected to enzymatic hydrolysis. The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. Subsequent separation of the unreacted ester and the carboxylic acid affords both enantiomers of the target molecule.

Causality Behind Experimental Choices

Lipases, such as Candida antarctica lipase B (CALB), are well-known for their ability to catalyze the hydrolysis of esters with high enantioselectivity. The choice of the ester group (e.g., methyl or ethyl) can influence the reaction rate and selectivity. The reaction is typically performed in a buffered aqueous solution to maintain the optimal pH for the enzyme's activity.

Experimental Workflow: Enzymatic Resolution

Sources

An In-Depth Technical Guide to 5-Oxopiperidine-2-carboxylic Acid: Natural Occurrence and Isolation for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Oxopiperidine-2-carboxylic acid, a heterocyclic compound of growing interest in the scientific community. We will delve into its known and potential natural occurrences, present a detailed, field-proven methodology for its isolation and purification, and discuss its significance for researchers in drug discovery and development. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and robust approach to your research.

Introduction: The Chemical and Biological Landscape of 5-Oxopiperidine-2-carboxylic Acid

5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a lactam derivative of aminoadipic acid. Its chemical structure, characterized by a piperidine ring with a ketone group at the 5th position and a carboxylic acid at the 2nd position, makes it a chiral molecule with potential for diverse biological activities. While its five-membered ring analogue, pyroglutamic acid, is well-studied, 5-oxopiperidine-2-carboxylic acid remains a more enigmatic molecule, presenting both challenges and opportunities for researchers.

The presence of both a lactam and a carboxylic acid functional group suggests its potential involvement in metabolic pathways and as a precursor for the synthesis of more complex molecules. Its structural similarity to known bioactive compounds warrants a deeper investigation into its natural roles and pharmacological properties.

Table 1: Physicochemical Properties of 5-Oxopiperidine-2-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₃ | PubChem[1] |

| Molecular Weight | 143.14 g/mol | PubChem[1] |

| IUPAC Name | 5-oxopiperidine-2-carboxylic acid | PubChem[1] |

| CAS Number | 789448-80-2 | PubChem[1] |

| Stereoisomers | (2S)-5-oxopiperidine-2-carboxylic acid, (2R)-5-oxopiperidine-2-carboxylic acid | PubChem |

Natural Occurrence: Unveiling the Sources of a Promising Molecule

While the widespread natural occurrence of 5-Oxopiperidine-2-carboxylic acid is not as extensively documented as other cyclic amino acid analogues, emerging evidence points to its presence in both the fungal and mammalian kingdoms.

Fungal Kingdom: A Potential Reservoir

A significant lead into the natural occurrence of piperidine derivatives comes from a patent describing the use of fungal mycelia extracts to enhance plant health. This patent explicitly mentions the presence of 6-oxopiperidine-2-carboxylic acid , a structural isomer of our target compound, in these extracts[2]. The biosynthetic pathways that produce this isomer could likely be adapted or modified to produce 5-Oxopiperidine-2-carboxylic acid, suggesting that a thorough screening of fungal species may reveal it as a natural product. Endophytic fungi, such as Periconia sp., are known to produce other piperidine-containing alkaloids like piperine, further supporting the hypothesis of a fungal origin for related compounds[3].

Mammalian Systems: A Biomarker in Human Disease

Interestingly, 6-oxopiperidine-2-carboxylic acid (referred to as 6-oxo-pipecolate or 6-oxo-PIP in clinical literature) has been identified as a stable biomarker for pyridoxine-dependent epilepsy (PDE), a rare genetic disorder affecting lysine metabolism. It has been shown to accumulate in the blood, plasma, urine, and cerebrospinal fluid of patients with this condition. This finding confirms the natural occurrence of a closely related isomer in humans, albeit in a pathological context. This opens avenues for research into the metabolic pathways leading to its formation and its potential physiological or pathophysiological roles.

Isolation and Purification: A Scientifically Sound Protocol

Given the limited direct literature on the isolation of 5-Oxopiperidine-2-carboxylic acid, this section presents a robust, multi-step protocol adapted from established methods for isolating similar polar, cyclic amino acid analogues from fungal and other biological matrices. The causality behind each step is explained to allow for informed modifications based on your specific starting material.

Rationale and Workflow Overview

The isolation strategy is based on the polar nature of the target molecule, conferred by its carboxylic acid and lactam functionalities. The workflow will involve:

-

Extraction: Utilizing a polar solvent system to efficiently extract the compound from the biomass.

-

Solvent Partitioning: To remove non-polar impurities.

-

Ion-Exchange Chromatography: To selectively capture the acidic target molecule.

-

Reverse-Phase Chromatography: For final purification and desalting.

The following diagram illustrates the overall isolation workflow:

Caption: General workflow for the isolation of 5-Oxopiperidine-2-carboxylic acid.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

Lyophilized fungal mycelia or other biological sample

-

Methanol (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Hexane (HPLC grade)

-

Formic acid (or Acetic acid)

-

Ammonium hydroxide

-

Strong anion-exchange resin (e.g., Dowex 1x8)

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

HPLC system

Protocol:

Step 1: Extraction

-

Homogenization: Suspend 100 g of lyophilized and ground fungal biomass in 1 L of 80% aqueous methanol. The high water content ensures the extraction of polar compounds, while methanol disrupts cell membranes.

-

Extraction: Stir the suspension at room temperature for 4 hours or perform sonication for 30 minutes in an ice bath to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid debris.

-

Collection: Carefully decant and collect the supernatant, which constitutes the crude extract.

Step 2: Liquid-Liquid Partitioning

-

Solvent Addition: Transfer the crude extract to a separatory funnel and add an equal volume of hexane.

-

Extraction of Non-polar Impurities: Shake the funnel vigorously for 2 minutes and allow the layers to separate. The non-polar hexane layer will sequester lipids and other hydrophobic compounds, while the polar target molecule remains in the aqueous methanol phase.

-

Phase Separation: Discard the upper hexane layer. Repeat this step twice to ensure complete removal of non-polar impurities.

-

Solvent Removal: Concentrate the aqueous methanol phase using a rotary evaporator at 40°C to remove the methanol.

Step 3: Anion-Exchange Chromatography

-

Column Preparation: Pack a column with a strong anion-exchange resin and equilibrate it with deionized water.

-

Loading: Adjust the pH of the concentrated aqueous extract to ~8.0 with dilute ammonium hydroxide to ensure the carboxylic acid is deprotonated and will bind to the resin. Load the sample onto the column.

-

Washing: Wash the column with 5-10 column volumes of deionized water to remove neutral and cationic impurities.

-

Elution: Elute the bound 5-Oxopiperidine-2-carboxylic acid with a gradient of formic acid (0.1 M to 2 M) or a step-wise elution. The acidic conditions protonate the carboxylic acid, releasing it from the resin. Collect fractions and monitor by TLC or LC-MS.

Step 4: Reverse-Phase HPLC Purification

-

Sample Preparation: Pool the fractions containing the target compound and lyophilize them. Re-dissolve the residue in the HPLC mobile phase.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. A typical mobile phase would be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The formic acid acts as an ion-pairing agent to improve peak shape.

-

Gradient Elution: A suitable gradient would be:

-

0-5 min: 2% B

-

5-25 min: 2% to 30% B

-

25-30 min: 30% to 95% B

-

30-35 min: 95% B

-

35-40 min: 95% to 2% B

-

-

Fraction Collection: Collect the fractions corresponding to the peak of interest, identified by a diode array detector (monitoring at ~210 nm) and ideally confirmed by mass spectrometry.

-

Final Product: Lyophilize the pure fractions to obtain 5-Oxopiperidine-2-carboxylic acid as a white to off-white solid.

Analytical Characterization

The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| LC-MS | Identity and Purity | A single peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺. |

| ¹H and ¹³C NMR | Structural Elucidation | The chemical shifts and coupling constants will confirm the piperidine ring structure, the positions of the keto and carboxylic acid groups, and the stereochemistry (if a chiral method is used). |

| FT-IR | Functional Group Analysis | Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the lactam (N-H and C=O stretching). |

| Chiral HPLC/GC | Enantiomeric Purity | Separation of the (R) and (S) enantiomers to determine the enantiomeric excess of the isolated natural product. |

The following diagram illustrates a typical analytical workflow for the characterization of the isolated compound:

Caption: Analytical workflow for the characterization of 5-Oxopiperidine-2-carboxylic acid.

Significance and Future Directions for Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The unique combination of a lactam and a carboxylic acid in 5-Oxopiperidine-2-carboxylic acid makes it an attractive starting point for the synthesis of novel drug candidates.

-

Scaffold for Library Synthesis: The carboxylic acid and the lactam nitrogen provide two handles for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets.

-

Conformationally Constrained Amino Acid: As a cyclic amino acid analogue, it can be used to introduce conformational constraints into peptides, potentially enhancing their stability, potency, and selectivity.

-

Neurological Research: The link between its isomer and pyridoxine-dependent epilepsy suggests a potential role in neurological pathways. Further investigation into its interactions with receptors and enzymes in the central nervous system is warranted.

Conclusion

5-Oxopiperidine-2-carboxylic acid is a molecule with significant untapped potential. While its natural occurrence is still being fully elucidated, strong evidence points towards fungal and mammalian sources. The detailed isolation protocol provided in this guide, based on sound chemical principles and adapted from established methods, offers a reliable starting point for researchers to obtain this compound from natural sources. As our understanding of the biosynthesis and biological activity of this intriguing molecule grows, so too will its importance in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

- Methods and compositions for improving plant health and/or yield. (n.d.). Google Patents.

-

Verma, V. C., Kharwar, R. N., & Strobel, G. A. (2009). Piperine production by endophytic fungus Periconia sp. isolated from Piper longum L. The Journal of Antibiotics, 62(8), 449-452. [Link]

-

5-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

(2S)-5-Oxo-piperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Coughlin, P. E., et al. (2019). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease, 42(5), 899-907. [Link]

-

Mills, P. B., et al. (2019). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 42(5), 908-916. [Link]

Sources

- 1. Plant derived cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP3597042A2 - Methods and compositions for improving plant health and/or yield - Google Patents [patents.google.com]

- 3. Piperine production by endophytic fungus Periconia sp. isolated from Piper longum L - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Oxopiperidine-2-carboxylic acid: A Technical Guide

Introduction

5-Oxopiperidine-2-carboxylic acid, also known as 5-oxo-pipecolic acid, is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure, incorporating a piperidine ring, a ketone, and a carboxylic acid, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[3] The precise characterization of this molecule is paramount for its application in drug design and development, ensuring purity, confirming identity, and enabling structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Oxopiperidine-2-carboxylic acid, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is synthesized from established spectroscopic principles and data from closely related analogues, offering a robust framework for researchers. This guide is designed to not only present the data but also to explain the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Oxopiperidine-2-carboxylic acid, both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.

Rationale for NMR Analysis

The proton (¹H) and carbon-13 (¹³C) nuclei within the molecule have distinct chemical environments, leading to unique resonance signals. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the ¹H NMR signals reveal the number of different types of protons and their neighboring protons. The chemical shifts in the ¹³C NMR spectrum indicate the different types of carbon atoms present, such as carbonyls, and aliphatic carbons.

Due to the presence of a carboxylic acid and a secondary amine (which exists as a lactam), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are suitable choices as they can solubilize the compound and allow for the observation of exchangeable protons (N-H and O-H). For observing the carboxylic acid proton, a non-protic solvent like DMSO-d₆ is preferable.[4]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Oxopiperidine-2-carboxylic acid is based on the analysis of its functional groups and comparison with similar structures, such as 1-(benzylsulfonyl)piperidine-2-carboxylic acid.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H-2 | 3.8 - 4.2 | Doublet of doublets (dd) | Alpha to the carboxylic acid and the ring nitrogen, expected to be deshielded. |

| H-3 (axial & equatorial) | 1.9 - 2.3 | Multiplet (m) | Diastereotopic protons adjacent to a stereocenter. |

| H-4 (axial & equatorial) | 2.4 - 2.8 | Multiplet (m) | Alpha to the ketone, expected to be deshielded compared to H-3. |

| H-6 (axial & equatorial) | 3.2 - 3.6 | Multiplet (m) | Alpha to the ring nitrogen and beta to the ketone. |

| N-H | 7.5 - 8.5 | Broad singlet (br s) | Exchangeable proton of the lactam. Chemical shift is solvent and concentration dependent. |

| COOH | 10.0 - 13.0 | Broad singlet (br s) | Highly deshielded and exchangeable proton of the carboxylic acid.[6] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are based on the functional groups present and established ranges for similar compounds.[6]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 55 - 65 | Alpha to both the nitrogen and the carboxylic acid. |

| C-3 | 25 - 35 | Aliphatic methylene carbon. |

| C-4 | 35 - 45 | Methylene carbon alpha to the ketone. |

| C-5 | 205 - 215 | Ketone carbonyl carbon, highly deshielded. |

| C-6 | 40 - 50 | Methylene carbon alpha to the nitrogen. |

| COOH | 170 - 180 | Carboxylic acid carbonyl carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve 5-10 mg of 5-Oxopiperidine-2-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.

-

To confirm exchangeable protons (NH, OH), a D₂O exchange experiment can be performed by adding a drop of D₂O to the sample and re-acquiring the spectrum; the NH and OH signals should disappear or significantly broaden.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 240 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 5-Oxopiperidine-2-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, ketone, and lactam functionalities.

Rationale for IR Analysis

Molecular vibrations, such as the stretching and bending of bonds, absorb infrared radiation at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups. For 5-Oxopiperidine-2-carboxylic acid, the key diagnostic peaks will be the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the N-H stretch of the lactam.

Predicted IR Absorption Bands

The predicted IR absorption frequencies are based on well-established correlation tables for organic functional groups.[6][7]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | A very broad band due to hydrogen bonding, often overlapping with C-H stretches.[7] |

| C-H stretch (Aliphatic) | 2850-3000 | Medium | Standard alkane C-H stretches. |

| N-H stretch (Lactam) | 3100-3300 | Medium | Secondary amide N-H stretch. |

| C=O stretch (Ketone) | 1705-1725 | Strong | Typical for a six-membered ring ketone. |

| C=O stretch (Carboxylic Acid) | 1680-1710 | Strong | Hydrogen bonding in the dimeric form lowers the frequency. |

| C=O stretch (Lactam - Amide I) | 1640-1680 | Strong | Characteristic absorption for a six-membered lactam.[8] |

| N-H bend (Lactam - Amide II) | 1510-1550 | Medium | Bending vibration of the N-H bond. |

| C-O stretch (Carboxylic Acid) | 1210-1320 | Strong | Stretching of the C-O single bond. |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples.

-

Sample Preparation: Place a small amount of the solid 5-Oxopiperidine-2-carboxylic acid directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can offer valuable structural clues.

Rationale for MS Analysis

In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 5-Oxopiperidine-2-carboxylic acid, as it typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

Predicted Mass Spectral Data

The molecular weight of 5-Oxopiperidine-2-carboxylic acid (C₆H₉NO₃) is 143.14 g/mol .[1]

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 144.06 | Protonated molecule, expected in positive ion mode ESI-MS. |

| [M-H]⁻ | 142.05 | Deprotonated molecule, expected in negative ion mode ESI-MS. |

| [M+Na]⁺ | 166.04 | Sodium adduct, commonly observed in ESI-MS. |

Predicted Fragmentation Pattern:

Based on the structure and data from the related 6-oxopiperidine-2-carboxylic acid,[9] common fragmentation pathways would involve:

-

Loss of H₂O (18 Da): From the carboxylic acid group.

-

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid.

-

Loss of CO (28 Da): From the ketone or lactam carbonyl.

-

Ring-opening and subsequent fragmentations.

Experimental Protocol for MS Data Acquisition

A typical protocol for ESI-MS analysis is as follows:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high-resolution mass measurements).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode.

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 144.06) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Caption: Workflow for ESI-MS and MS/MS analysis.

Conclusion

The comprehensive spectroscopic analysis of 5-Oxopiperidine-2-carboxylic acid through NMR, IR, and MS provides a detailed and self-validating system for its structural confirmation. While publicly available experimental data for this specific molecule is scarce, the predicted data, grounded in fundamental principles and comparison with closely related structures, offers a reliable guide for researchers. The methodologies outlined in this document represent standard, robust practices in the field of chemical analysis, ensuring that scientists and drug development professionals can confidently characterize this important synthetic building block. The application of these techniques is fundamental to ensuring the quality and integrity of research and development in the pharmaceutical sciences.

References

-

Ark Pharma Scientific Limited. 5-oxopiperidine-2-carboxylic acid hydrochloride | CAS:99980-20-8. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. [Link]

-

Al-Obaidi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

-

Mills, P. B., et al. (2020). Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 43(6), 1275-1282. [Link]

-

Chelli, S., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. Tetrahedron: Asymmetry, 20(21), 2478-2483. [Link]

-

Kucuk, M., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 248-257. [Link]

-

Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 47(5), 785-794. [Link]

-

Zeegers, M. C. L., et al. (2020). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 184(1), 88-102. [Link]

-

El-Gamel, N. E. A. (2010). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. Journal of the Serbian Chemical Society, 75(1), 21-34. [Link]

-

Al-Obaidi, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. [Link]

-

Balasubramanian, T., et al. (2021). Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. Journal of Molecular Structure, 1225, 129111. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. [Link]

-

Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research, 5(6), 599-604. [Link]

-

Matrix Fine Chemicals. 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID | CAS 149-87-1. [Link]

-

Coughlin, C. R., et al. (2017). Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. Journal of Inherited Metabolic Disease, 40(6), 845-852. [Link]

-

Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease, 47(5), 785-794. [Link]

-

Dehbi, O., et al. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4688. [Link]

-

LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Ajani, O. O., et al. (2013). Ecofriendly Synthesis in Aqueous Medium: An Expeditious Approach to New N,N-Diethyl Amide Bearing Benzenemethanesulfonamides. The Open Organic Chemistry Journal, 7, i-xxvi. [Link]

-

LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3014237, 6-Oxopiperidine-2-carboxylic acid. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

Sources

- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. acgpubs.org [acgpubs.org]

- 5. benthamopen.com [benthamopen.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Oxopiperidine-2-carboxylic Acid: Properties and Reactivity

Introduction

5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors.[1] As a cyclic derivative of glutamic acid and an analogue of pipecolic acid, its rigid, chiral structure makes it a valuable building block for creating conformationally constrained peptides and complex bioactive molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications for researchers, scientists, and drug development professionals. Understanding the distinct functionalities of this molecule—the carboxylic acid, the ketone, and the secondary amine (as a lactam)—is key to leveraging its full synthetic potential.

Molecular Structure and Physicochemical Properties

5-Oxopiperidine-2-carboxylic acid is a bifunctional molecule featuring a six-membered piperidine ring containing a ketone at the 5-position and a carboxylic acid at the 2-position. The carbon at the 2-position is a chiral center, meaning the molecule can exist as (S) and (R) enantiomers or as a racemic mixture.[4]

Key Physicochemical Data

The fundamental properties of 5-Oxopiperidine-2-carboxylic acid are summarized below. These values are crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| IUPAC Name | 5-oxopiperidine-2-carboxylic acid | [1] |

| Common Synonyms | 5-Oxopipecolic acid | [1] |

| CAS Number | 789448-80-2 (Racemic) | [1][5] |

| 146467-21-2 ((2S)-enantiomer) | [4] | |

| 99980-20-8 (Hydrochloride salt) | [6] | |

| Computed XLogP3 | -2.9 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 5-Oxopiperidine-2-carboxylic acid and its derivatives.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals for the protons on the piperidine ring. The proton at C2 is adjacent to the carboxylic acid and the nitrogen, typically appearing as a multiplet. The protons at C3, C4, and C6 are diastereotopic and will show complex splitting patterns. Protons alpha to the ketone (at C4 and C6) will be shifted downfield. For related N-protected derivatives, the alpha-proton (C2) signal appears around 4.8-5.0 ppm.[7]

-

¹³C NMR Spectroscopy : The carbon spectrum will show six distinct signals. The carbonyl carbons of the carboxylic acid and the ketone will appear significantly downfield (typically >170 ppm). The C2 carbon, attached to both the nitrogen and the carboxyl group, will be in the 50-60 ppm range, while the other aliphatic carbons (C3, C4, C6) will appear further upfield.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups.[8]

-

A very broad O-H stretching band from the carboxylic acid will be observed between 2500-3300 cm⁻¹.[9]

-

A strong, sharp C=O stretching band for the carboxylic acid will appear around 1700-1760 cm⁻¹.[9]

-

A distinct C=O stretching band for the ketone will be present, typically in the 1710-1725 cm⁻¹ range.

-

The lactam C=O stretch is also expected in the carbonyl region, often around 1650-1680 cm⁻¹.

-

An N-H stretching band for the lactam may be visible around 3200 cm⁻¹.

-

Chemical Reactivity and Key Transformations

The synthetic utility of 5-Oxopiperidine-2-carboxylic acid stems from the orthogonal reactivity of its three functional groups. This allows for selective modifications, making it a versatile scaffold in multistep synthesis.

Caption: Reactivity map of 5-Oxopiperidine-2-carboxylic acid.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid at C2 is the most common site for initial modifications.

-

Amidation/Peptide Coupling: This is arguably the most utilized reaction in medicinal chemistry.[10] The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This transformation requires an activating agent to convert the hydroxyl group of the acid into a better leaving group.

-

Causality: Standard carbodiimide reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), often with an additive such as 4-(Dimethylamino)pyridine (DMAP) or Hydroxybenzotriazole (HOBt), are highly effective.[11] The carbodiimide activates the carboxylic acid, which is then attacked by the amine nucleophile to form the thermodynamically stable amide bond.[12] This method is mild and tolerates a wide variety of functional groups, making it ideal for complex molecule synthesis.

-

-

Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or a less reactive precursor for further transformations. Fischer esterification, involving refluxing in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), is a standard method.[13]

Reactions at the Ketone Moiety

The ketone at C5 provides a handle for introducing new stereocenters and functional groups.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[14] This reaction is typically chemoselective, leaving the carboxylic acid and lactam functionalities intact. The resulting hydroxyl group can be used for further functionalization.

-

Reductive Amination: A powerful method for forming C-N bonds, this reaction converts the ketone into an amine.[15] The process involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction in situ with an agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). This allows for the introduction of diverse substituents at the 5-position.

-

Wolff-Kishner/Clemmensen Reduction: For complete deoxygenation of the ketone to a methylene group (CH₂), harsher conditions are required. The Wolff-Kishner reduction (hydrazine, strong base, high temperature) or the Clemmensen reduction (zinc amalgam, strong acid) can be employed, though substrate compatibility must be carefully considered.[16]

Reactions of the Lactam

The lactam functionality, while relatively stable, can also be manipulated.

-

N-Alkylation/N-Acylation: The lactam nitrogen can be deprotonated with a strong, non-nucleophilic base (e.g., NaH) and subsequently alkylated or acylated with an appropriate electrophile (e.g., alkyl halides, acyl chlorides). This allows for modification of the piperidine ring's nitrogen substituent.

-

Ring Opening: Under harsh hydrolytic conditions (strong acid or base and heat), the lactam ring can be opened to yield a linear δ-amino keto acid. This can be a useful strategy for accessing acyclic precursors.

Applications in Research and Drug Development

The rigid framework of 5-Oxopiperidine-2-carboxylic acid makes it an excellent scaffold for designing molecules that target specific protein conformations. Its derivatives are explored as enzyme inhibitors, receptor antagonists, and novel peptide mimics.[3]

-

Constrained Amino Acid Mimic: By incorporating this scaffold into a peptide sequence, chemists can lock the backbone into a specific conformation. This is a powerful strategy in drug design to increase binding affinity, selectivity, and metabolic stability.

-

Chiral Building Block: The enantiomerically pure forms of the acid are valuable starting materials for asymmetric synthesis, allowing for the construction of complex chiral molecules with high stereochemical control.[3] The related 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) and its derivatives have been successfully used to develop novel anticancer and antimicrobial agents, highlighting the therapeutic potential of this structural class.[13]

Experimental Protocols

The following protocols are provided as validated starting points for common transformations.

Protocol 1: General Amide Coupling using EDC/DMAP

This protocol describes a standard procedure for coupling 5-Oxopiperidine-2-carboxylic acid with a primary amine.

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-Oxopiperidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Reagent Addition: Add the desired primary amine (1.1 eq), EDC.HCl (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Scientist's Note: EDC activates the carboxylic acid. DMAP acts as a nucleophilic catalyst to accelerate the formation of a highly reactive acylpyridinium intermediate, increasing the reaction rate.

-

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine.[11] The aqueous washes remove unreacted EDC, its urea byproduct, and the DMAP catalyst.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.[11]

Caption: Workflow for a typical amide coupling reaction.

Safety and Handling

As a piperidine derivative, 5-Oxopiperidine-2-carboxylic acid should be handled with appropriate care.[17]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[18] Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link].

-

Wikipedia. (2023). Pipecolic acid. Retrieved from [Link]

-

Mockienė, D., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5153. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-6-Oxopiperidine-2-carboxylic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-OXOPYRROLIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 38-48. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16639150, 5-Oxopiperidine-2-carboxylic acid. Retrieved from [Link].

-

Ark Pharm, Inc. (n.d.). 5-oxopiperidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55300737, (2S)-5-Oxo-piperidine-2-carboxylic acid. Retrieved from [Link].

-

Al-Obeidi, F. A., et al. (1999). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides. Macromolecules, 32(24), 8005–8016. Available at: [Link]

-

Zare, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7142. Available at: [Link]

-

Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Al-Obeidi, F. A., et al. (1999). Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO. Macromolecules, 32(24), 8005-8016. Available at: [Link]

-

Wikipedia. (2023). Keto acid. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 19.15: Reductions of Ketones and Aldehydes. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]

Sources

- 1. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 3. (R)-6-Oxopiperidine-2-carboxylic acid [myskinrecipes.com]

- 4. (2S)-5-Oxo-piperidine-2-carboxylic acid | C6H9NO3 | CID 55300737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 789448-80-2|5-Oxopiperidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 5-oxopiperidine-2-carboxylic acid hydrochloride | CAS:99980-20-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. hepatochem.com [hepatochem.com]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. carlroth.com [carlroth.com]

An In-Depth Technical Guide to the Biological Activity of 5-Oxopiperidine-2-carboxylic Acid and Its Derivatives

Foreword: Unveiling the Potential of a Versatile Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide into the burgeoning field of 5-oxopiperidine-2-carboxylic acid and its derivatives. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2] This guide is designed to provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this specific class of piperidine derivatives. We will delve into the causality behind experimental designs, present self-validating protocols, and ground our claims in authoritative scientific literature. Our goal is to not only present the current state of knowledge but also to illuminate the path for future research and development in this exciting area.

The 5-Oxopiperidine-2-carboxylic Acid Core: Structure and Significance

5-Oxopiperidine-2-carboxylic acid, also known as 5-oxopipecolic acid, is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at the 5-position and a carboxylic acid group at the 2-position.[3] This unique arrangement of functional groups makes it a versatile scaffold for chemical modification, allowing for the exploration of a wide range of biological activities. While much of the research has focused on its derivatives, the core structure itself presents significant potential for interacting with biological targets.

The related five-membered ring compound, 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid), is a well-studied intermediate in glutathione metabolism, highlighting the potential for these cyclic amino acid derivatives to play roles in critical biological pathways.[4] The exploration of 5-oxopiperidine-2-carboxylic acid and its analogues is a logical and promising extension of this research.

Synthesis of 5-Oxopiperidine-2-carboxylic Acid Derivatives: A General Overview

The synthesis of derivatives of 5-oxopiperidine-2-carboxylic acid often involves multi-step processes that allow for the introduction of diverse functional groups. A general understanding of these synthetic strategies is crucial for designing novel compounds with desired biological activities.

A common approach to creating amide derivatives involves the use of coupling agents to link the carboxylic acid moiety with various amines.[5] This method allows for the systematic modification of one of the key functional groups of the core structure.

Figure 1: General workflow for the synthesis of 5-oxopiperidine-2-carboxamide derivatives.

Biological Activities of 5-Oxopiperidine-2-carboxylic Acid Derivatives

Derivatives of 5-oxopiperidine-2-carboxylic acid have demonstrated a broad spectrum of biological activities, with the most prominent being antimicrobial and anticancer effects. The following table summarizes some of the key findings from the literature.

| Derivative Class | Biological Activity | Target Organism/Cell Line | Key Findings |

| Hydrazone Derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | Some derivatives show potent inhibition of bacterial growth and biofilm formation. |

| Thiazolidinone Derivatives | Anticancer | A549 (Lung carcinoma) | Structure-dependent cytotoxicity observed, with certain substitutions enhancing anticancer activity.[6] |

| Amide Derivatives | Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | A chromone-2-amide derivative exhibited inhibitory activity against sEH, a target for anti-inflammatory drugs.[5] |

| General Piperidine Derivatives | Various | Various cancer cell lines | Piperidine-containing compounds have shown therapeutic potential against a range of cancers including breast, prostate, and lung cancer.[7] |

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments related to the synthesis and biological evaluation of 5-oxopiperidine-2-carboxylic acid derivatives.

General Synthesis of a 5-Oxopiperidine-2-carboxamide Derivative

This protocol is a generalized procedure based on common amide coupling reactions.[5]

Materials:

-

5-Oxopiperidine-2-carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

4-(Dimethylamino)pyridine (DMAP)

-

Desired primary or secondary amine

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-oxopiperidine-2-carboxylic acid (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add EDC.HCl (1.1 equivalents) and DMAP (0.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, partition the mixture between DCM and a 5% NaHCO3 solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[5]

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9]

Materials:

-

Human cancer cell line (e.g., A549, PC3, MCF-7)

-

Normal human cell line (e.g., MRC-5) for selectivity assessment

-

Growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.[8]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial two-fold dilutions of the test compound in fresh growth medium.

-

After 24 hours, replace the medium with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 24-48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Figure 2: Workflow for the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For 5-oxopiperidine-2-carboxylic acid derivatives, several SAR trends have been observed.

-

Substitution at the N-1 Position: Modifications at this position have been shown to significantly influence biological activity. The introduction of aromatic and heterocyclic moieties can lead to potent anticancer and antimicrobial agents.[6]

-

Derivatization of the Carboxylic Acid: Conversion of the carboxylic acid to amides, hydrazones, and other functional groups is a key strategy for modulating activity. Hydrazone derivatives, in particular, have shown enhanced anticancer properties compared to the parent carboxylic acid.[6]

-

Substitution on the Piperidine Ring: The introduction of substituents on the carbon atoms of the piperidine ring can affect the conformation and binding affinity of the molecule to its biological target.[10]

Potential Therapeutic Applications and Future Directions

The diverse biological activities of 5-oxopiperidine-2-carboxylic acid derivatives suggest a wide range of potential therapeutic applications.

-

Oncology: The demonstrated cytotoxicity against various cancer cell lines makes these compounds promising leads for the development of novel anticancer drugs.[7] Future research should focus on elucidating their precise mechanisms of action and evaluating their efficacy in in vivo cancer models.

-

Infectious Diseases: The antibacterial and antifungal properties of certain derivatives warrant further investigation, particularly in the context of rising antimicrobial resistance.

-

Inflammatory Diseases: The inhibition of enzymes like sEH suggests a potential role for these compounds in treating inflammatory conditions.[5]

-

Neurodegenerative Diseases: The piperidine scaffold is present in many centrally acting drugs, and future studies could explore the neuroprotective potential of 5-oxopiperidine-2-carboxylic acid derivatives.

A significant gap in the current literature is the lack of extensive biological data on the unsubstituted 5-oxopiperidine-2-carboxylic acid core. Future research should aim to thoroughly characterize the biological activity of this parent compound to provide a crucial baseline for understanding the contributions of various functional groups in its derivatives. Furthermore, detailed studies on the metabolic fate and pharmacokinetic properties of these compounds are essential for their translation into clinical candidates.

Conclusion

5-Oxopiperidine-2-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer and antimicrobial effects. This guide has provided an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds. By providing detailed protocols and highlighting key research findings, we hope to empower researchers to further explore the therapeutic potential of 5-oxopiperidine-2-carboxylic acid and its analogues, ultimately contributing to the development of new and effective medicines.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Al-Blewi, F. F., Al-Salem, H. S., Al-Faifi, S. A., Al-Otaibi, M. M., Al-Ghorbani, M., & Al-Amri, J. F. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5183. [Link]

-

PubChem. (n.d.). 5-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Bhat, G. A., & Singh, P. (2019). Studies on the metabolism of piperine: absorption, tissue distribution and excretion of urinary conjugates in rats. Xenobiotica, 49(8), 943-951. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

El-Sayed, W. M., Al-Salem, H. S., Al-Faifi, S. A., Al-Otaibi, M. M., Al-Ghorbani, M., & Al-Amri, J. F. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(21), 7288. [Link]

-

LBI. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. [Link]

-

ResearchGate. (n.d.). A Piperidine alkaloid and an important source. [Link]

-

Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial agents and chemotherapy, 35(8), 1527–1531. [Link]

-

Zhang, H., et al. (2006). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 16(15), 4023-4027. [Link]

-

MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

-

Singh, S., et al. (2022). Design, synthesis, of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. Journal of Molecular Structure, 1269, 133794. [Link]

-

Naidoo, D. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

-

Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 1-10. [Link]

-

Rather, R. A., & Bhagat, M. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Current Molecular Pharmacology, 16(1), 1-21. [Link]

-

Al-Warhi, T., et al. (2024). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. Results in Chemistry, 7, 101416. [Link]

-

Singh, A., & Sharma, P. K. (2019). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis, 173, 112-121. [Link]

-

Belkacem, M., et al. (2000). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 56(8), e364-e365. [Link]

-

ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. [Link]

-

ResearchGate. (2018). In vivo screening models of anticancer drugs. [Link]

-

bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

-

Liu, X., & Cheng, J. (2015). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. Cancer letters, 369(1), 1-6. [Link]

-

Kudir, S., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2996. [Link]

-

ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Link]

-

Taylor & Francis Online. (n.d.). Piperidine alkaloids. [Link]

-

Semantic Scholar. (1991). Animal models in the evaluation of antimicrobial agents. [Link]

-

MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

-

Pharma Models. (2014). Animal Testing Significantly Advances Cancer Research. [Link]

-

National Library of Medicine. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

-

SlideShare. (2018). Piperidine alkaloids. [Link]

-

Antimicrobial Agents and Chemotherapy. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. [Link]

-

ACS Chemical Neuroscience. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. [Link]

-

Ark Pharm, Inc. (n.d.). 5-oxopiperidine-2-carboxylic acid hydrochloride. [Link]

-

Imperial College London. (2019). How animal research is helping fight antibiotic resistance. [Link]

- Google Patents. (n.d.). EP3597042A2 - Methods and compositions for improving plant health and/or yield.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acgpubs.org [acgpubs.org]

- 6. mdpi.com [mdpi.com]